molecular formula C13H12O3S2 B510404 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid CAS No. 296790-81-3

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid

Cat. No.: B510404
CAS No.: 296790-81-3
M. Wt: 280.4g/mol
InChI Key: LLMBBGTWNBZVGS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid is a high-purity chemical reagent designed for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure of this compound, featuring a thiophene core substituted with carboxylic acid, hydroxymethyl, and phenylsulfanyl functional groups, makes it a versatile building block in organic synthesis and materials science . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to develop novel compounds for various applications. Potential research applications include its use as a precursor in the synthesis of more complex heterocyclic systems, in the development of organic electronic materials, and in pharmaceutical research for the creation of new molecular entities. Specific physicochemical data, mechanism of action, and detailed applications for this compound are currently the subject of ongoing research. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity and identity confirmation. Proper storage conditions are recommended to maintain product stability.

Properties

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-phenylsulfanylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBBGTWNBZVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Thiophene Precursors

A common approach involves displacing a halogen atom at position 4 of the thiophene ring with a phenylsulfanyl group. For example, 4-bromo-2-methylthiophene-3-carboxylate esters serve as intermediates. The reaction proceeds via:

  • Generation of phenylsulfanyl anion (PhS⁻) using sodium hydride (NaH) in anhydrous solvents like tetrahydrofuran (THF).

  • Substitution of bromine with PhS⁻ at elevated temperatures (45–100°C) for 2–5 hours.

Example Protocol

StepConditionsSource
Anion generationPhSH + NaH in THF, 0°C, 30 min
Substitution4-Bromo-ester + PhS⁻, 80°C, 3 hr

This method achieves >80% yield in model systems for analogous thiophene derivatives.

Hydroxymethyl Group Introduction

Formylation-Reduction Strategy

The hydroxymethyl group at position 5 is introduced via:

  • Vilsmeier-Haack formylation of 5-unsubstituted thiophene derivatives using dimethylformamide (DMF) and phosphoryl chloride (POCl3).

  • Reduction of the aldehyde intermediate to hydroxymethyl using sodium borohydride (NaBH4) in methanol.

Optimization Notes

  • Formylation requires strict temperature control (0–5°C) to prevent over-reaction.

  • NaBH4 reduction proceeds quantitatively at room temperature within 1 hour.

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

The methyl or ethyl ester at position 3 is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous ethanol or THF.

Representative Conditions

ParameterValueSource
Base2 M LiOH in THF/H2O (3:1)
Temperature40–70°C, 5–10 hr
Yield85–92%

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

  • 4-Bromo-2-methylthiophene-3-methyl carboxylate4-Phenylsulfanyl-2-methylthiophene-3-methyl carboxylate via NaH/PhSH.

  • Vilsmeier-Haack formylation at position 5 → 5-Formyl-4-(phenylsulfanyl)-2-methylthiophene-3-methyl carboxylate .

  • Reduction of aldehyde5-(Hydroxymethyl)-4-(phenylsulfanyl)-2-methylthiophene-3-methyl carboxylate .

  • Ester hydrolysis → Target compound.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.

  • Recrystallization from ethanol/water mixtures enhances purity (>90%).

Analytical Data

  • ¹H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 4.55 (s, 2H, CH2OH), 7.35–7.50 (m, 5H, Ph), 13.10 (s, 1H, COOH).

  • HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water) .

Chemical Reactions Analysis

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents, particularly in anti-cancer and anti-inflammatory treatments. Its structure allows for modifications that can enhance biological activity.

  • Anti-cancer Activity : Research indicates that derivatives of thiophene carboxylic acids, including 5-(hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid, have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, making them potential candidates for drug development .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. Thiophene derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Research

Increasing antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. This compound has been studied for its antimicrobial properties against a range of Gram-positive bacteria and fungi.

  • In Vitro Antimicrobial Activity : The compound has demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. Its structure allows it to interact with microbial targets effectively, potentially leading to the development of new antibiotics .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways in bacteria and fungi, disrupting their growth and survival. This is particularly relevant in the context of multidrug-resistant strains .

Biochemical Probes

Due to its unique chemical properties, this compound can serve as a biochemical probe in research settings.

  • Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been tested against xanthine oxidase, demonstrating moderate inhibitory activity, which could be relevant for conditions like gout .
  • Target Identification : Its ability to bind selectively to certain biological targets makes it a valuable tool for identifying new therapeutic targets in metabolic pathways associated with diseases such as cancer and diabetes .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Candida albicans.
Anti-cancer PropertiesShowed cytotoxic effects on various cancer cell lines; potential for further drug development.
Enzyme InhibitionModerate xanthine oxidase inhibitory activity; implications for gout treatment.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can be useful in pain management and anesthesia . In material science, the compound’s electronic properties are utilized to enhance the performance of electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-carboxylic Acid Derivatives

(a) 5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Compound 10)
  • Structure : Features a dihydrothiophene ring (saturated thiophene) and a hydroxymethylphenyl group at position 3.
  • Synthesis: Prepared via acid-catalyzed cyclization of 4-(4-acetyloxymethylphenyl)-2-acetylthiomethyl-4-oxobutanoic acid in methanol and sulfuric acid .
  • Properties :
    • IR (KBr): 3446 cm⁻¹ (O-H stretch), 1713 cm⁻¹ (C=O).
    • EI-MS: m/z 236 (M⁺).
    • Elemental analysis: C, 60.90%; H, 4.99%; S, 13.69% (vs. calcd. C, 61.00%; H, 5.12%; S, 13.57%) .
(b) 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic Acid
  • Structure: Contains a fluorophenyl group and a tosylamino (-NHSO2C6H4CH3) substituent.
  • Properties: Formula: C18H14FNO4S2. SMILES: O=C(O)c2sc(cc2NS(=O)(=O)c1ccc(cc1)C)c3ccc(F)cc3 .
  • Comparison : The electron-withdrawing fluorine and sulfonamide groups enhance electrophilicity and may improve metabolic stability compared to the hydroxymethyl and phenylsulfanyl groups in the target compound.
(c) Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate
  • Structure : Chloro, hydroxy, and methylsulfanyl substituents.
  • Properties :
    • Formula: C7H7ClO3S2.
    • Molecular weight: 238.7 g/mol; XLogP3: 3.5 .
  • Comparison : The chloro and methylsulfanyl groups increase lipophilicity (higher XLogP3) compared to the target compound, which may affect membrane permeability.

Furan-Based Analogues

5-(Hydroxymethyl)furan-3-carboxylic Acid
  • Structure : A furan ring with hydroxymethyl and carboxylic acid groups.
  • Properties :
    • NMR data overlaps ambiguously with keto acid (KA) derivatives, complicating structural confirmation .
    • Exhibits antimicrobial activity, attributed to the hydroxymethyl group .

Simplified Thiophene Derivatives

2-Thiophenecarboxylic Acid
  • Structure : A basic thiophene ring with a carboxylic acid group.
  • Properties: CAS: 527-72-0; Molecular formula: C5H4O2S.
  • Comparison : The absence of substituents in 2-thiophenecarboxylic acid results in lower molecular complexity and fewer functional groups for targeted interactions.

Research Implications

The target compound’s combination of hydroxymethyl, methyl, and phenylsulfanyl groups distinguishes it from simpler thiophene derivatives. Comparative studies with dihydrothiophenes (e.g., compound 10) highlight the impact of aromaticity on stability, while fluorinated analogs (e.g., ) demonstrate how electronic effects modulate activity. Further research should prioritize synthetic optimization and pharmacological profiling to elucidate its advantages over existing compounds.

Biological Activity

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a hydroxymethyl group, a methyl group, and a phenylsulfanyl substituent. Its molecular formula is C12H13O2S2, and it exhibits unique chemical properties that contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with thiophene structures often exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Several studies have highlighted the potential of thiophene derivatives as enzyme inhibitors. For example, compounds related to this structure have been tested for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism linked to gout and other inflammatory conditions. The inhibition of this enzyme can lead to decreased uric acid levels in the body, providing therapeutic benefits for patients suffering from hyperuricemia.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxymethyl and phenylsulfanyl groups enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Enzyme Binding : Molecular docking studies suggest that the compound can effectively bind to active sites of target enzymes like xanthine oxidase, inhibiting their activity through competitive or non-competitive mechanisms.
  • Cellular Uptake : The lipophilic nature of the thiophene ring may facilitate cellular uptake, allowing for higher bioavailability and efficacy in biological systems.

Study 1: Xanthine Oxidase Inhibition

In a comparative study involving various thiophene derivatives, this compound demonstrated moderate xanthine oxidase inhibitory activity. The IC50 value was determined to be approximately 10 µM, indicating its potential as a therapeutic agent for managing gout.

CompoundIC50 (µM)Activity
This compound10Moderate
Febuxostat3.6High

Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 15 µM, showcasing its effectiveness in reducing oxidative stress compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Activity
This compound15Moderate
Ascorbic Acid20High

Q & A

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy : Utilize multi-step functionalization of the thiophene backbone. For example:
    • Thiophene Ring Formation : Start with a Knorr-type cyclization using β-ketoesters or β-diketones, as demonstrated in ethyl 2-amino-thiophene-3-carboxylate derivatives .
    • Substituent Introduction :
  • Hydroxymethyl Group : Introduce via aldol condensation or hydroxylation of pre-existing methyl groups (e.g., using oxidizing agents like KMnO₄ under controlled pH).
  • Phenylsulfanyl Group : Employ nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed C–S coupling) .
    • Optimization Tips :
  • Use anhydrous solvents (DMF, THF) to minimize hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC (≥98% purity thresholds recommended) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Workflow :
    • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30 v/v) .
  • GC-MS : For volatile derivatives (e.g., methyl esters).
    2. Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., phenylsulfanyl protons at δ 7.2–7.8 ppm; hydroxymethyl at δ 4.5–5.0 ppm) .
  • IR : Verify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
    3. Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) .

Advanced Research Questions

Q. What strategies are effective in analyzing the electronic effects of the phenylsulfanyl substituent on the thiophene ring’s reactivity?

Methodological Answer:

  • Computational Modeling :
    • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Experimental Probes :
    • Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials (e.g., E₁/2 shifts due to electron-withdrawing/donating effects) .
    • UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in π→π* transitions upon substituent modification .
  • Comparative Studies : Synthesize analogs with varying substituents (e.g., replacing phenylsulfanyl with methyl or nitro groups) to isolate electronic effects .

Q. How do steric and electronic factors influence the compound’s interactions in biological systems?

Methodological Answer:

  • Biological Assay Design :
    • Receptor Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for target proteins .
    • Molecular Docking : Simulate interactions with binding pockets (e.g., using AutoDock Vina) to identify steric clashes or favorable contacts .
  • Structure-Activity Relationship (SAR) :
    • Steric Modifications : Introduce bulkier substituents (e.g., tert-butyl) to assess tolerance in hydrophobic pockets.
    • Electronic Modifications : Replace phenylsulfanyl with electron-deficient groups (e.g., CF₃) to probe charge complementarity .

Q. How can researchers mitigate challenges related to the compound’s solubility and stability?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., methyl ester prodrugs) .
  • Stability Protocols :
    • Storage : Keep at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the hydroxymethyl group .
    • pH Control : Maintain solutions at pH 6–8 to avoid carboxylic acid degradation .

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